4-[(3R)-piperidin-3-ylmethyl]morpholine physicochemical characteristics
4-[(3R)-piperidin-3-ylmethyl]morpholine physicochemical characteristics
An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the critical experimental protocols and theoretical underpinnings required to determine its key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for characterizing novel chemical entities. The core focus is on determining the ionization constant (pKa), lipophilicity (logP), and aqueous solubility, which are fundamental parameters influencing a compound's pharmacokinetic and pharmacodynamic profile.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a small molecule from a preliminary hit to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] 4-[(3R)-piperidin-3-ylmethyl]morpholine, featuring both a piperidine and a morpholine moiety, presents an interesting scaffold with potential for diverse biological activities, given the prevalence of these heterocycles in approved drugs and bioactive compounds.[2][3][4] The piperidine ring can be a key pharmacophore, while the morpholine group can modulate properties like solubility and metabolic stability.[5]
A comprehensive physicochemical profile is the bedrock upon which successful drug development is built.[6][7] It enables rational formulation design, predicts in vivo behavior, and informs structure-activity relationship (SAR) studies.[8] This guide provides the scientific rationale and detailed methodologies for characterizing 4-[(3R)-piperidin-3-ylmethyl]morpholine.
Compound Identity and Structure
A precise understanding of the molecule's identity is the first step in any characterization workflow.
| Identifier | Value | Source |
| IUPAC Name | 4-[(3R)-piperidin-3-ylmethyl]morpholine | N/A |
| CAS Number | 1807939-63-4 | [9] |
| Molecular Formula | C10H20N2O | N/A |
| Molecular Weight | 184.28 g/mol | N/A |
| Canonical SMILES | C1CC(CNC1)CN2CCOCC2 | [10] |
Note: The available public data often refers to the dihydrochloride or hydrated forms of this molecule.[9][10][11] This guide focuses on the characterization of the free base.
Ionization Constant (pKa) Determination
The pKa value dictates the extent of ionization of a compound at a given pH, which in turn significantly impacts its solubility, permeability, and target engagement.[8][12] As 4-[(3R)-piperidin-3-ylmethyl]morpholine contains two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring), it is expected to have at least two pKa values.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[13] This technique involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The resulting titration curve allows for the precise determination of the pKa values at the half-equivalence points.
Experimental Protocol: Potentiometric pKa Determination
Objective: To determine the ionization constants (pKa) of 4-[(3R)-piperidin-3-ylmethyl]morpholine in an aqueous solution.
Materials:
-
4-[(3R)-piperidin-3-ylmethyl]morpholine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
-
Nitrogen gas supply
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 4-[(3R)-piperidin-3-ylmethyl]morpholine and dissolve it in deionized water to a final concentration of approximately 1 mM.[14] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[14]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[14]
-
Initial pH Adjustment: Acidify the solution to a pH below the expected lowest pKa (e.g., pH 2) by adding 0.1 M HCl.
-
Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve.[13] Alternatively, the first or second derivative of the curve can be used to accurately identify the equivalence points.
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[15][16] It represents the partitioning of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[16]
Causality Behind Experimental Choice: Shake-Flask Method with HPLC Analysis
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[15] Coupling this method with High-Performance Liquid Chromatography (HPLC) for concentration analysis provides high sensitivity and specificity, allowing for the use of small amounts of the compound.[17][18]
Experimental Protocol: Shake-Flask LogP Determination
Objective: To determine the n-octanol/water partition coefficient (LogP) of 4-[(3R)-piperidin-3-ylmethyl]morpholine.
Materials:
-
4-[(3R)-piperidin-3-ylmethyl]morpholine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units above the highest pKa)
-
HPLC system with a suitable column and detector
-
Vials and a shaker
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[17]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.[18]
-
Calculation: Calculate LogP using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Visualization of the LogP Determination Workflow
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a crucial factor for oral drug absorption and formulation development.[19][20] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate.[21]
Causality Behind Experimental Choice: Thermodynamic Solubility by the Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[22] The shake-flask method, while time-consuming, is the definitive technique for its determination.[20]
Experimental Protocol: Thermodynamic Aqueous Solubility
Objective: To determine the thermodynamic aqueous solubility of 4-[(3R)-piperidin-3-ylmethyl]morpholine.
Materials:
-
Solid 4-[(3R)-piperidin-3-ylmethyl]morpholine
-
Aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4)
-
HPLC system
-
Vials, shaker or rotator, and filtration or centrifugation equipment
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
-
Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method.
-
Data Reporting: Report the solubility in units such as mg/mL or µM at the specific pH and temperature.
Visualization of the Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine is a critical exercise in evaluating its potential as a drug candidate. By systematically determining its pKa, LogP, and aqueous solubility using the robust methodologies outlined in this guide, researchers can gain invaluable insights into its likely in vivo behavior. This data-driven approach enables informed decision-making in lead optimization and formulation development, ultimately increasing the probability of success in the complex process of drug discovery.
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